Cas no 2918960-47-9 (2-Fluoro-3-hydroxy-4-iodobenZaldehyde)
2-Fluoro-3-hydroxy-4-iodobenZaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2918960-47-9
- 2-Fluoro-3-hydroxy-4-iodobenZaldehyde
- MFCD34814270
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- Inchi: 1S/C7H4FIO2/c8-6-4(3-10)1-2-5(9)7(6)11/h1-3,11H
- InChI Key: MLBGDMLGLHPUSD-UHFFFAOYSA-N
- SMILES: IC1C=CC(C=O)=C(C=1O)F
Computed Properties
- Exact Mass: 265.92401g/mol
- Monoisotopic Mass: 265.92401g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 37.3Ų
2-Fluoro-3-hydroxy-4-iodobenZaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB609605-250mg |
2-Fluoro-3-hydroxy-4-iodobenzaldehyde; . |
2918960-47-9 | 250mg |
€1296.50 | 2024-07-19 | ||
| abcr | AB609605-500mg |
2-Fluoro-3-hydroxy-4-iodobenzaldehyde; . |
2918960-47-9 | 500mg |
€1829.60 | 2024-07-19 |
2-Fluoro-3-hydroxy-4-iodobenZaldehyde Suppliers
2-Fluoro-3-hydroxy-4-iodobenZaldehyde Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 2-Fluoro-3-hydroxy-4-iodobenZaldehyde
Comprehensive Analysis of 2-Fluoro-3-hydroxy-4-iodobenzaldehyde (CAS No. 2918960-47-9): Properties, Applications, and Industry Trends
2-Fluoro-3-hydroxy-4-iodobenzaldehyde (CAS No. 2918960-47-9) is a highly specialized aromatic aldehyde compound that has garnered significant attention in pharmaceutical and agrochemical research. This halogen-substituted benzaldehyde derivative features a unique combination of fluoro, hydroxy, and iodo functional groups, making it a valuable intermediate for synthesizing complex molecules. Its molecular formula C7H4FIO2 and precise structural configuration contribute to its reactivity profile, which is currently being explored in cutting-edge applications.
The compound's multi-halogenated benzaldehyde structure positions it as a key building block in modern medicinal chemistry. Researchers are particularly interested in its potential for creating targeted drug candidates, especially in oncology and neurological disorder treatments. The presence of both electron-withdrawing (fluoro and iodo) and electron-donating (hydroxy) groups creates interesting electronic effects that influence its reactivity in coupling reactions, a property frequently searched in academic databases and patent literature.
Recent studies highlight the growing demand for halogenated aromatic aldehydes in material science applications. 2-Fluoro-3-hydroxy-4-iodobenzaldehyde has shown promise in the development of organic electronic materials, particularly for OLED (organic light-emitting diode) technologies. This aligns with current industry trends toward sustainable and energy-efficient display solutions, a topic generating substantial interest in scientific and technological communities.
The synthesis of 2918960-47-9 typically involves controlled halogenation sequences, with careful attention to regioselectivity. Advanced purification techniques such as preparative HPLC and recrystallization ensure high purity levels (>98%) required for research applications. Analytical characterization commonly employs NMR spectroscopy, mass spectrometry, and HPLC-MS, techniques frequently searched by quality control professionals and analytical chemists.
In the context of green chemistry initiatives, researchers are exploring more sustainable routes to produce 2-Fluoro-3-hydroxy-4-iodobenzaldehyde. This includes catalytic methods and solvent optimization strategies that reduce environmental impact while maintaining yield and purity. Such approaches respond to the growing market demand for eco-friendly synthetic pathways, a hot topic in chemical industry forums and sustainability conferences.
The stability profile of CAS No. 2918960-47-9 under various conditions has been extensively studied. Proper storage recommendations include protection from light in amber glass containers at controlled temperatures, with particular attention to preventing aldehyde oxidation and iodine dissociation. These handling protocols are crucial for maintaining compound integrity, a frequent concern among laboratory technicians and procurement specialists.
Market analysis indicates rising interest in iodo-substituted benzaldehydes across multiple sectors. The unique properties of 2-Fluoro-3-hydroxy-4-iodobenzaldehyde make it particularly valuable for creating cross-coupling reaction precursors, with applications ranging from pharmaceutical intermediates to specialty chemicals. This aligns with search trends showing increased queries about palladium-catalyzed reactions and Suzuki-Miyaura coupling applications.
Quality specifications for research-grade 2918960-47-9 typically require thorough documentation of residual solvent content, heavy metal impurities, and isomeric purity. These parameters are critical for regulatory compliance in pharmaceutical applications and represent common search terms among quality assurance professionals in the fine chemicals sector.
Future research directions for this compound include exploration of its bioconjugation potential and radiolabeling applications, particularly in diagnostic imaging. The iodine moiety presents opportunities for radioisotope incorporation, a growing field in medical diagnostics that generates substantial academic and commercial interest.
From a commercial perspective, 2-Fluoro-3-hydroxy-4-iodobenzaldehyde remains a niche but important product in the fine chemicals market. Suppliers typically offer customized quantities ranging from milligram to kilogram scales, with packaging options designed to meet diverse research needs. This flexibility responds to search trends showing varied requirements from academic researchers to industrial-scale developers.
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